N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential in Migraine Treatment
Research has shown that compounds similar to N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, specifically (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, have demonstrated significant activity in migraine models. These compounds, functioning as KCNQ2 potassium channel openers, were found to reduce the number of cortical spreading depressions in a rat model of migraine (Wu et al., 2003).
Applications in Synthetic Chemistry
The compound has relevance in synthetic chemistry, as illustrated by a study on a similar molecule, N-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These were synthesized via a novel one-pot approach from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology is applicable to the synthesis of various oxalamides, demonstrating the compound's utility in synthetic organic chemistry (Mamedov et al., 2016).
Neurokinin-1 Receptor Antagonism
Research involving structurally related compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has demonstrated potential in neurokinin-1 receptor antagonism. These compounds are effective in preclinical tests for clinical efficacy in emesis and depression, indicating potential therapeutic applications in these areas (Harrison et al., 2001).
Catalytic Activity in Polymerization
Related nitroarylamine ligands have been used in the synthesis of nickel complexes, which exhibited high activities in ethylene polymerization. This indicates potential applications in material science and industrial polymer production (Zhang et al., 2011).
Optical Storage in Polymers
In the field of optical storage, compounds like nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, structurally similar to the compound , have been synthesized and utilized in copolymers. These copolymers exhibit photoinduced birefringence, suggesting applications in the development of advanced optical storage materials (Meng et al., 1996).
Properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-13-4-5-14(23(26)27)11-15(13)21-19(25)18(24)20-12-16(17-3-2-10-29-17)22-6-8-28-9-7-22/h2-5,10-11,16H,6-9,12H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYMZHMORVBWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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